molecular formula C8H12BNO4S B1439819 (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid CAS No. 1152274-62-8

(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid

Cat. No. B1439819
M. Wt: 229.07 g/mol
InChI Key: SIHCFZOHSIYOOL-UHFFFAOYSA-N
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Description

2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid, also known as MMPB, is an organic compound composed of a boron atom bonded to two methyl groups and a sulfonamide group. MMPB is an important synthetic building block for the development of a wide range of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Suzuki–Miyaura Coupling

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific Suzuki–Miyaura coupling reaction being performed. Typically, this involves the use of a palladium catalyst and a base .
  • Results or Outcomes : The outcome of the Suzuki–Miyaura coupling is the formation of a new carbon–carbon bond .

Drug Design and Delivery

  • Scientific Field : Pharmacology
  • Application Summary : Boronic acids and their esters, including “(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid”, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable for neutron capture therapy .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific drug or drug delivery device being designed .
  • Results or Outcomes : The outcomes of these applications would depend on the specific drug or drug delivery device being designed .

Inhibitor Design

  • Scientific Field : Medicinal Chemistry
  • Application Summary : This compound has been used in the preparation of potent and selective inhibitors for various diseases .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific inhibitor being designed .
  • Results or Outcomes : The outcomes of these applications would depend on the specific inhibitor being designed .

Suzuki-type Pd(0) Coupling Reactions

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound has been used in Suzuki-type Pd(0) coupling reactions in the synthesis of 2-arylpurines as Cdk inhibitors .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific Suzuki-type Pd(0) coupling reaction being performed .
  • Results or Outcomes : The outcome of the Suzuki-type Pd(0) coupling is the formation of a new carbon–carbon bond .

Preparation of Potent and Selective Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Application Summary : This compound has been used in the preparation of potent and selective inhibitors for various diseases .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific inhibitor being designed .
  • Results or Outcomes : The outcomes of these applications would depend on the specific inhibitor being designed .

Suzuki-type Pd(0) Coupling Reactions in the Synthesis of 2-arylpurines

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound has been used in Suzuki-type Pd(0) coupling reactions in the synthesis of 2-arylpurines as Cdk inhibitors .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific Suzuki-type Pd(0) coupling reaction being performed .
  • Results or Outcomes : The outcome of the Suzuki-type Pd(0) coupling is the formation of a new carbon–carbon bond .

properties

IUPAC Name

[2-methyl-4-(methylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO4S/c1-6-5-7(15(13,14)10-2)3-4-8(6)9(11)12/h3-5,10-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHCFZOHSIYOOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)NC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681589
Record name [2-Methyl-4-(methylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid

CAS RN

1152274-62-8
Record name [2-Methyl-4-(methylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-(N-methylsulfamoyl)phenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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